molecular formula C6H14O3 B2881102 1-(2-Methoxyethoxy)propan-2-ol CAS No. 103447-97-8

1-(2-Methoxyethoxy)propan-2-ol

Cat. No.: B2881102
CAS No.: 103447-97-8
M. Wt: 134.175
InChI Key: YVZQGLYEUSZXFK-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a mild odor. This compound is part of the glycol ether family, known for their solvent properties and versatility in industrial applications .

Preparation Methods

1-(2-Methoxyethoxy)propan-2-ol can be synthesized through the reaction of propylene oxide with methanol in the presence of catalysts such as zinc-magnesium-aluminium (ZnMgAl) catalysts . This method involves the addition of methanol to propylene oxide, resulting in a mixture of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and dipropylene glycol monomethyl ether . The reaction conditions typically include a controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids under specific conditions.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-(2-Methoxyethoxy)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a solvent in various chemical reactions and processes due to its ability to dissolve a wide range of substances.

    Biology: It is used in biological studies as a solvent for various biological compounds and in the preparation of biological samples.

    Medicine: It is used in pharmaceutical formulations as a solvent and carrier for active ingredients.

    Industry: It is used in the production of paints, coatings, and inks due to its solvent properties and ability to improve the flow and application of these products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)propan-2-ol involves its solvent properties, which allow it to dissolve various substances and facilitate chemical reactions. It interacts with molecular targets by breaking intermolecular forces and increasing the solubility of compounds. This enhances the reactivity and availability of the compounds in various processes .

Comparison with Similar Compounds

1-(2-Methoxyethoxy)propan-2-ol can be compared with other glycol ethers such as:

    1-Methoxy-2-propanol: Similar in structure but differs in the position of the methoxy group.

    2-(2-Methoxyethoxy)ethanol: Has an additional ethoxy group, making it more hydrophilic.

    Dipropylene glycol methyl ether: Contains an additional propylene glycol unit, affecting its solvent properties

Properties

IUPAC Name

1-(2-methoxyethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-6(7)5-9-4-3-8-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQGLYEUSZXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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